Kappa-Carrageenan
Übersicht
Beschreibung
Kappa-Carrageenan is a natural hydrocolloid derived from a specific type of red seaweed found in the North Atlantic . It is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . This compound is widely used in the food industry for its gelling, thickening, and stabilizing properties . It is also used in pharmaceutical formulations due to its biodegradability, biocompatibility, non-toxicity, and bioactive attributes .
Synthesis Analysis
The synthesis of this compound involves the extraction from red seaweed and processing with alkaline substances . There are studies focused on the cationization of this compound with QUAB 188 and the formulation of this compound/PVA nanocomposite composites .
Molecular Structure Analysis
This compound is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . The presence of sulfate groups along the polymer chain imparts its characteristic negative charge, facilitating interactions with cations such as potassium, calcium, and magnesium .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be cationized with QUAB 188 . There are also studies on the alkali modification of carrageenans .
Physical and Chemical Properties Analysis
This compound is a large, highly flexible molecule that forms curling helical structures. This gives them the ability to form a variety of different gels at room temperature . It is also known to form strong, rigid gels in the presence of potassium ions, and reacts with dairy proteins .
Wissenschaftliche Forschungsanwendungen
Lebensmittelindustrie
Kappa-Carrageenan wird in der Lebensmittelindustrie häufig als Gelier-, Verdickungs- und Bindemittel eingesetzt . Es wird häufig in Zutatensolutions mit anderen Gummis gemischt, wo es synergistische oder komplementäre Eigenschaften zeigt .
Pharmazeutische Anwendungen
In der pharmazeutischen Industrie macht die Biokompatibilität und die mukoadhäsiven Eigenschaften von this compound es zu einem attraktiven Kandidaten für Arzneimittelverabreichungssysteme . Es kann unter physiologischen Bedingungen Gele bilden, was für die kontrollierte Freisetzung von Medikamenten vorteilhaft ist .
Biomedizinische Anwendungen
This compound wird auch in biomedizinischen Anwendungen eingesetzt. Seine Fähigkeit, unter physiologischen Bedingungen Gele zu bilden, macht es für Wundheilungsformulierungen und Gewebezüchtungsgerüste geeignet .
Druck- und Textilindustrie
Carrageenan, einschließlich this compound, hat ein enormes wirtschaftliches Potenzial in einer Vielzahl von Branchen, einschließlich Druck und Textilien .
Kosmetikindustrie
Carrageenan wird aufgrund seiner Gelier-, Verdickungs- und Bindeeigenschaften in der Kosmetikindustrie eingesetzt .
Experimentelle Medizin
Carrageenan wurde in der experimentellen Medizin wegen seiner verschiedenen potenziellen pharmazeutischen Eigenschaften eingesetzt, darunter Antitumor-, Immunmodulator-, Antihyperlipidämie- und Antikoagulanzaktivitäten .
Algenzucht
Kappaphycus alvarezii, eine Quelle für this compound, wird hauptsächlich in asiatischen Ländern wie Indonesien, den Philippinen, Vietnam und Malaysia aufgrund seiner schnellen Wachstumsraten und hohen Polysaccharidausbeuten angebaut .
Entzündungs- und Schmerzforschung
Carrageenane, einschließlich this compound, werden als Mittel zur Induktion von experimentellen entzündungsbedingten Schmerzen eingesetzt
Wirkmechanismus
Target of Action
Kappa-Carrageenan (κ-Carrageenan) is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . It primarily targets the cell walls of red seaweed species of the class Rhodophyceae . It is widely used in the food industry as a thickening, gelling, and stabilizing agent .
Mode of Action
The mode of action of κ-Carrageenan is primarily through its interaction with its targets, leading to changes in their structure and function. A novel gene encoding a new κ-carrageenase was cloned from Colwellia echini and heterologously expressed in Escherichia coli BL21 (DE3). The enzyme showed maximum activity at pH 8.0 and 35 °C . The degradation of κ-Carrageenan by κ-carrageenase leads to degradation products with different degrees of polymerization .
Biochemical Pathways
The biochemical pathways affected by κ-Carrageenan involve the conversion of the precursor γ-carrageenan into more specific and functional carrageenans (kappa-, iota-, and lambda-). The carrageenan conversion process consists of three steps: First, the sulfotransferase converts γ-carrageenan to μ-carrageenan .
Result of Action
The action of κ-Carrageenan results in a variety of biological activities. Studies have demonstrated that oligo-κ-carrageenan, the degradation products of κ-Carrageenan, possess a variety of biological activities for human health, including antioxidant, antitumor, immunomodulatory, anti-inflammatory, and antiviral activities .
Action Environment
The action of κ-Carrageenan is influenced by environmental factors. For instance, the viscosity of carrageenan is primarily influenced by differences in environmental circumstances, particularly temperature and nutrient levels, which vary depending on the cultivation sites .
Zukünftige Richtungen
With ongoing research focused on optimizing extraction methods, improving product quality, and expanding applications, Kappa-Carrageenan is poised to play an increasingly prominent role across diverse industries in the years to come . It has been applied in pharmaceutical formulations and is being studied for use in tissue engineering .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O25S2/c25-1-5-14(48-50(33,34)35)9(27)10(28)22(42-5)45-16-8-4-40-19(16)12(30)23(44-8)47-20-13(31)24(43-6(2-26)17(20)49-51(36,37)38)46-15-7-3-39-18(15)11(29)21(32)41-7/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38)/p-2/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20-,21+,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZWUKQPJXOIG-XSBHQQIPSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O25S2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11114-20-8 | |
Record name | κ-Carrageenan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is kappa-carrageenan and what are its primary applications?
A: this compound is a sulfated linear polysaccharide derived from red seaweed. It is widely used in the food, pharmaceutical, and cosmetic industries as a gelling, thickening, and stabilizing agent. []
Q2: How does this compound form gels?
A: this compound gels through a two-step process. First, it forms double helices upon cooling in the presence of specific cations like potassium. These helices then aggregate further, forming a three-dimensional network that traps water and creates the gel structure. [, , ]
Q3: Can other factors influence this compound gelation?
A3: Yes, several factors can influence this compound gelation, including:
- Presence of other hydrocolloids: Some hydrocolloids, like locust bean gum, can interact synergistically with this compound, enhancing gel strength. [, ]
- pH: While this compound gels are relatively stable across a pH range of 7.0 to 11.5, gel strength can decrease in acidic conditions. []
- Ionic strength: The presence and concentration of specific cations, like potassium and calcium, play a crucial role in promoting helix formation and gelation. [, ]
- Temperature: this compound exhibits thermoreversible gelation, with gel strength typically increasing as temperature decreases. [, ]
Q4: How does the molecular weight of this compound affect its properties?
A: Lower molecular weight this compound tends to form weaker gels compared to higher molecular weight forms. Additionally, enzymatic degradation of this compound, which reduces its molecular weight, can affect its gelation properties and the types of oligosaccharides produced. [, ]
Q5: Can this compound be used to encapsulate active ingredients?
A: Yes, this compound is an effective matrix for encapsulating and delivering active ingredients. This is due to its ability to form gels, its biocompatibility, and its mucoadhesive properties. Studies have shown its potential for controlled drug delivery in the buccal cavity, particularly for treating fungal infections. [, ]
Q6: How does this compound interact with proteins?
A: this compound can interact with proteins, specifically casein micelles, through electrostatic interactions. These interactions can lead to phase separation phenomena and the formation of aggregated structures, influencing the rheological properties of the mixture. The interaction is affected by factors such as pH, ionic strength, and the type of carrageenan used. [, ]
Q7: What are the applications of this compound in food products?
A7: this compound is used in various food products for its gelling, thickening, and stabilizing properties. Some examples include:
- Dairy products: It prevents whey separation and provides a creamy texture in products like yogurt, ice cream, and processed cheese. [, , ]
- Meat products: It improves water holding capacity and texture in sausages and other meat products, enabling fat and salt reduction. []
- Bakery products: It enhances the texture and shelf-life of bread and bakery products. []
- Plant-based alternatives: It is used to mimic the texture and mouthfeel of traditional meat and dairy products in plant-based alternatives. []
- Beverages: It acts as a stabilizer and suspending agent for particles in beverages. []
Q8: What are the potential benefits of using this compound in drug delivery systems?
A8: this compound offers several advantages as a drug delivery vehicle:
- Biocompatibility: It is generally recognized as safe for human consumption and exhibits good biocompatibility. [, ]
- Mucoadhesion: It can adhere to mucosal surfaces, like those in the mouth, allowing for localized drug delivery. []
- Controlled release: It can control the release of encapsulated drugs, potentially improving their efficacy and reducing side effects. [, , ]
Q9: Can this compound be chemically modified to alter its properties?
A: Yes, this compound can be chemically modified to tailor its properties for specific applications. For example, grafting acrylic acid onto this compound can enhance its water absorption capacity, making it suitable for use in superabsorbent hydrogels. []
Q10: What analytical techniques are used to characterize this compound?
A10: Several analytical techniques are used to characterize this compound:
- Fourier-transform infrared spectroscopy (FTIR): Provides information about the functional groups present in the molecule, confirming its structure and detecting any chemical modifications. [, , ]
- Nuclear magnetic resonance (NMR): Offers detailed structural information and can be used to study the conformational changes of this compound in solution. [, ]
- Transmission electron microscopy (TEM): Enables visualization of the microstructure of this compound gels, providing insights into their network structure and porosity. [, ]
- Rheological measurements: Characterize the flow and deformation behavior of this compound solutions and gels, providing information about their viscosity, gel strength, and elasticity. [, , , , , ]
- Differential scanning calorimetry (DSC): Measures the heat flow associated with thermal transitions in this compound, providing information about its melting point, gelation temperature, and the enthalpy changes associated with these processes. [, , ]
Q11: What are the future directions for research on this compound?
A11: Future research on this compound is likely to focus on:
- Developing sustainable and efficient methods for its production and extraction. []
- Further exploring its potential in drug delivery and tissue engineering applications. []
- Investigating its interactions with other biopolymers and bioactive compounds. [, , ]
- Understanding its impact on human gut health and the factors that influence its potential pro-inflammatory effects. []
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